N-Cyclopropyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide
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Overview
Description
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that belongs to the class of phthalazine derivatives. . The compound is characterized by the presence of a cyclopropyl group, a phthalazinyl moiety, and a hydrazinecarbothioamide group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide typically involves the reaction of phthalazin-1-ylhydrazine with cyclopropyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C for several hours. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Scientific Research Applications
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes like COX-2 and p38MAP kinase, leading to the suppression of inflammatory responses and cell proliferation. It also binds to gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can be compared with other phthalazine derivatives, such as:
Azelastin: An antihistamine used for the treatment of allergic rhinitis and conjunctivitis.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
The uniqueness of N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide lies in its diverse biological activities and its potential as a multifunctional therapeutic agent.
Properties
CAS No. |
61084-45-5 |
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Molecular Formula |
C12H13N5S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-cyclopropyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C12H13N5S/c18-12(14-9-5-6-9)17-16-11-10-4-2-1-3-8(10)7-13-15-11/h1-4,7,9H,5-6H2,(H,15,16)(H2,14,17,18) |
InChI Key |
XICBJHLIHKPOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NNC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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